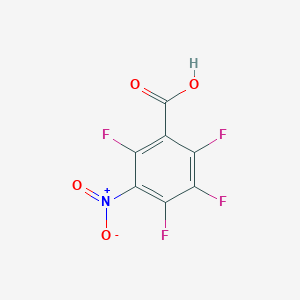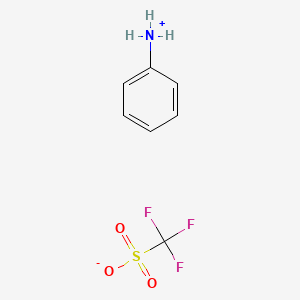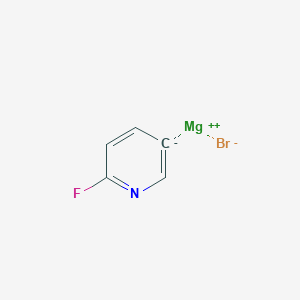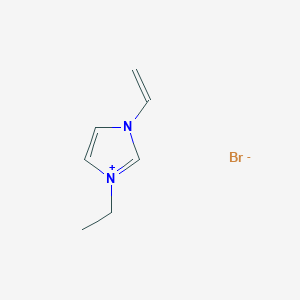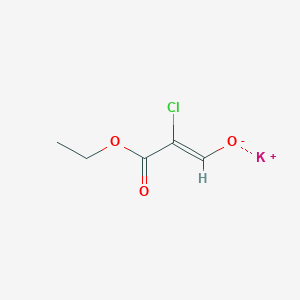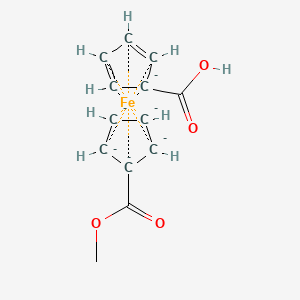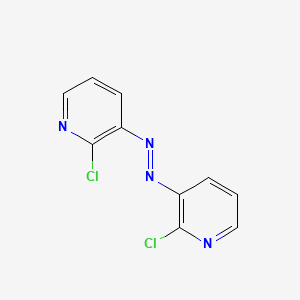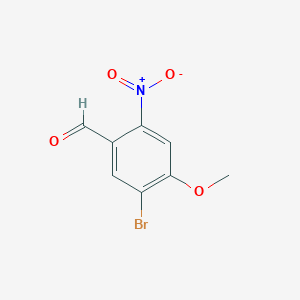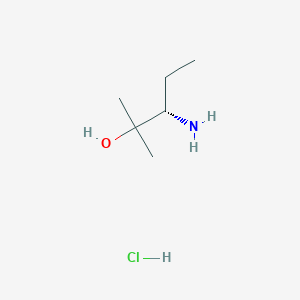
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide, 0.25 M in THF” is an organometallic compound . It is also known as MBP. It is a complex organic compound consisting of a phenyl group, an ether group, and a propan-2-yl group attached to a magnesium bromide molecule.
Synthesis Analysis
MBP can be synthesized through the reaction between 4-methoxybenzyl bromide and propan-2-yl magnesium bromide in THF. The reaction is typically carried out at low temperature (below 0 °C) and under an inert atmosphere. The product can be purified by column chromatography, recrystallization, or other methods.Molecular Structure Analysis
The molecular formula of MBP is C17H19BrMgO2 . The InChI code is 1S/C17H19O2.BrH.Mg/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q;;+1/p-1 .Aplicaciones Científicas De Investigación
4-Methoxybenzylmagnesium bromide is widely used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is used to prepare a variety of compounds, including polymers, organometallic complexes, and other organic compounds. It is also used as a catalyst in the synthesis of organic compounds and in the preparation of stable organometallic complexes.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzylmagnesium bromide is based on the Grignard reaction. In this reaction, the magnesium metal reacts with the organic bromide to form a magnesium-carbon bond, which is then used to form a carbon-carbon bond. The reaction is typically catalyzed by a base, such as pyridine, and the resulting product is a magnesium-bromide complex.
Biochemical and Physiological Effects
4-Methoxybenzylmagnesium bromide is not known to have any direct biochemical or physiological effects. It is used as a reagent in synthetic organic chemistry and does not interact directly with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxybenzylmagnesium bromide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its reactivity is highly predictable. It is also relatively stable and can be stored for long periods of time. However, it is highly reactive and must be handled with care. It is also corrosive and can cause irritation to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Methoxybenzylmagnesium bromide. It could be used as a catalyst in the synthesis of other organic compounds, or it could be used as a reagent in the synthesis of polymers and organometallic complexes. It could also be used as a starting material in the synthesis of pharmaceuticals and agrochemicals. Additionally, it could be used in the preparation of stable organometallic complexes, and it could be used in the synthesis of chiral compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
4-Methoxybenzylmagnesium bromide is synthesized by reacting 4-methoxybenzyl bromide with magnesium in tetrahydrofuran (THF) solvent. The reaction is typically carried out at room temperature, and the resulting solution is filtered and concentrated to yield the desired product. The reaction is usually conducted in an inert atmosphere in order to prevent oxidation of the magnesium metal.
Propiedades
IUPAC Name |
magnesium;1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O2.BrH.Mg/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKPBVGHVIPXIX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

